molecular formula C14H16N2O3S B1517674 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide CAS No. 1040033-29-1

1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No. B1517674
CAS RN: 1040033-29-1
M. Wt: 292.36 g/mol
InChI Key: AVAADMXSZRMYBG-UHFFFAOYSA-N
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Description

“1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1040033-29-1 . It has a molecular weight of 292.36 and its molecular formula is C14H16N2O3S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound is used in the synthesis of anticancer drugs. For instance, it's involved in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain in Amsacrine, an anticancer drug (Robin et al., 2002).
    • It also plays a role in the synthesis of chiral intermediates for drugs like d-sotalol, a beta-receptor antagonist. This involves microbial cultures catalyzing the reduction of related compounds (Patel et al., 1993).
  • Chemical Reactions :

    • The compound is used in the one-pot synthesis of 2-substituted benzoxazoles, demonstrating its versatility in chemical reactions (Kumar et al., 2008).
    • In enzymatic reactions, derivatives of the compound undergo various transformations, indicating its potential in biochemical pathways (Cooper et al., 1976).
  • Material Science and Engineering :

    • Research shows applications in the synthesis and characterization of self-assemblies derived from sulfonate-phosphonate ligands, highlighting its importance in material science (Shankar et al., 2011).
  • Pharmacological Applications :

    • The compound is studied for its interaction with DNA, particularly in relation to its role in antitumor drugs. This shows its relevance in pharmacological research (Hénichart et al., 1982).
  • Analytical Chemistry :

    • It's used in voltammetric studies for the determination of pharmaceutical compounds, demonstrating its role in analytical chemistry (Álvarez-Lueje et al., 1997).
  • Green Chemistry :

    • The compound is involved in 'green' methodologies, such as in the benzoylation of nucleosides, indicating its potential in environmentally friendly chemical processes (Prasad et al., 2005).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAADMXSZRMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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